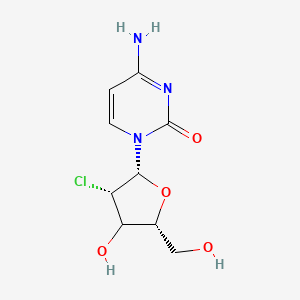

2-Chloro-2'-deoxycytidine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C9H12ClN3O4 |

|---|---|

分子量 |

261.66 g/mol |

IUPAC名 |

4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H12ClN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6+,7?,8-/m1/s1 |

InChIキー |

LOZPBORRQPATRO-JDNPWWSISA-N |

異性体SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)CO)O)Cl |

正規SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Cl |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-2'-deoxycytidine: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2'-deoxycytidine is a synthetic nucleoside analog that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physical and chemical properties, methodologies for its synthesis and characterization, and a detailed exploration of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a chlorinated derivative of the naturally occurring deoxycytidine. The introduction of a chlorine atom at the 2-position of the cytosine base significantly alters its electronic and steric properties, leading to distinct biological activities.

General Properties

A summary of the key physical and chemical identifiers for this compound is presented in Table 1.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 10212-19-8 | [1][2] |

| Molecular Formula | C₉H₁₂ClN₃O₄ | [1][2] |

| Molecular Weight | 261.66 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [3] |

Physicochemical Data

The physicochemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems. The available data for this compound are summarized in Table 2. It is important to note that some of these values are predicted and experimental verification is recommended.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 168-170 °C (hydrochloride salt) | [4] |

| Solubility | Water: Almost transparent; DMSO: >20 mg/mL | [4][5] |

| pKa (Predicted) | Not available | |

| LogP (Predicted) | Not available |

Stability

The stability of this compound is a crucial factor for its storage and therapeutic use. While specific stability studies on this compound are not extensively available, data from the related compound, 2-chloro-2'-deoxyadenosine, suggest that it is stable at neutral and basic pH but undergoes degradation under acidic conditions[6][7]. It is recommended to store this compound in a dry, well-ventilated place, away from strong oxidizing agents, and preferably in a freezer for long-term storage[3][8].

Synthesis and Characterization

The synthesis of this compound can be approached through various methods developed for nucleoside analogs. A general strategy involves the glycosylation of a protected 2-chlorocytosine base with a suitable deoxyribose derivative, followed by deprotection.

Synthetic Approach

A potential synthetic route can be adapted from the two-step synthesis of 2-chloro-2'-deoxyadenosine[9]. This would involve:

-

Glycosylation: Anion glycosylation of the potassium salt of 2-chlorocytosine with a protected 1-chloro-2-deoxyribose derivative in a binary solvent mixture.

-

Deprotection: Removal of the protecting groups from the sugar moiety to yield the final product.

A generalized workflow for the synthesis of nucleoside analogs is depicted below.

A generalized workflow for the synthesis of this compound.

Purification

Purification of the crude product is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) is a powerful method for obtaining high-purity this compound[10].

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using various analytical methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure and confirming the successful synthesis of the target molecule[11][12]. The spectra should be compared with known spectra of related compounds, such as 2'-deoxycytidine hydrochloride and its monohydrate, to aid in peak assignment[13][14].

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS)[15].

Biological Activity and Mechanism of Action

This compound, as a nucleoside analog, is anticipated to exert its biological effects by interfering with nucleic acid metabolism, similar to other compounds in its class. The primary mechanism of action is believed to be the induction of apoptosis in rapidly proliferating cells.

Induction of Apoptosis

Studies on related 2-chloro-deoxynucleoside analogs have demonstrated their ability to induce programmed cell death, or apoptosis, in various cancer cell lines[16][17]. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation.

Signaling Pathways

The apoptotic signaling cascade initiated by 2-chloro-deoxynucleoside analogs is thought to be mediated through the activation of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis[18].

The proposed mechanism involves the activation of an initiator caspase, such as caspase-2, which then triggers a cascade of downstream effector caspases, including caspase-3[19][20][21]. Activated caspase-3 is responsible for cleaving a variety of cellular substrates, ultimately leading to the dismantling of the cell. The general caspase cascade is illustrated in the following diagram.

The caspase cascade leading to apoptosis.

The tumor suppressor protein p53 is a key regulator of apoptosis and the cell cycle[11][22][23][24][25]. Its involvement in the cytotoxicity of this compound is likely cell-type dependent. In cells with wild-type p53, the compound may induce p53-dependent apoptosis. However, in cancer cells with mutated or non-functional p53, alternative, p53-independent pathways may be activated[26].

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity[6][16][27][28][29].

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis Detection (Annexin V/PI Staining)

Annexin V-FITC and propidium iodide (PI) double staining is a common method for detecting apoptosis by flow cytometry[30].

Protocol:

-

Cell Treatment: Treat cells with this compound as described for the cytotoxicity assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Pharmacokinetics and Toxicology

Limited information is currently available regarding the pharmacokinetics and toxicology of this compound. Studies on related compounds suggest that oral bioavailability may be a factor to consider, and that co-administration with inhibitors of cytidine deaminase could potentially enhance its therapeutic efficacy[30]. Preclinical toxicology studies are necessary to evaluate the safety profile of this compound[3][8][31].

Conclusion

This compound is a promising nucleoside analog with potential as an anticancer agent. Its mechanism of action appears to involve the induction of apoptosis through a caspase-dependent pathway. Further research is warranted to fully elucidate its physical and chemical properties, optimize its synthesis, and thoroughly investigate its biological activities and safety profile. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this intriguing compound.

References

- 1. Commercial-scale synthesis of protected 2'-deoxycytidine and cytidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. fishersci.com [fishersci.com]

- 4. 2'-Deoxycytidine hydrochloride | 3992-42-5 [m.chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. openaccesspub.org [openaccesspub.org]

- 10. High-performance liquid chromatographic analysis of chemical stability of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2'-Deoxycytidine hydrochloride(3992-42-5) 1H NMR [m.chemicalbook.com]

- 14. 2'-Deoxycytidine monohydrate(951-77-9) 1H NMR spectrum [chemicalbook.com]

- 15. rsc.org [rsc.org]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. The Effect of 5-Aza-2′-Deoxycytidine in Combination to and in Comparison with Vorinostat on DNA Methyltransferases, Histone Deacetylase 1, Glutathione S-Transferase 1 and Suppressor of Cytokine Signaling 1 Genes Expression, Cell Growth Inhibition and Apoptotic Induction in Hepatocellular LCL-PI 11 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. abeomics.com [abeomics.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. dash.harvard.edu [dash.harvard.edu]

- 21. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Differential induction of apoptosis and senescence by the DNA methyltransferase inhibitors 5-azacytidine and 5-aza-2'-deoxycytidine in solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 5-aza-2'-deoxycytidine activates the p53/p21Waf1/Cip1 pathway to inhibit cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mismatch repair and p53 independently affect sensitivity to N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The p53–Bcl-2 connection - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 5-aza-2’-deoxycytidine induces apoptosis and inhibits tumour growth in vivo of FaDu cells, a specific HPVnegative HNSCC cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. texaschildrens.org [texaschildrens.org]

- 29. cyrusbio.com.tw [cyrusbio.com.tw]

- 30. Investigation of the Effect of 5-Aza-2’-Deoxycytidine in Comparison to and in Combination with Trichostatin A on p16INK4a, p14ARF, p15INK4b Gene Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer Caco-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 31. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 2-Chloro-2'-deoxycytidine (CAS: 10212-19-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-2'-deoxycytidine (CldC), a pyrimidine nucleoside analog with potential applications in biomedical research and drug development. This document consolidates available data on its chemical and physical properties, provides detailed experimental protocols for its synthesis and biological evaluation, and explores its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of CldC.

Chemical and Physical Properties

This compound is a synthetic derivative of the naturally occurring nucleoside deoxycytidine. The introduction of a chlorine atom at the 2' position of the deoxyribose sugar moiety significantly alters its chemical and biological characteristics.

| Property | Value | Reference |

| CAS Number | 10212-19-8 | [1][2][3][4] |

| Molecular Formula | C₉H₁₂ClN₃O₄ | [1][2] |

| Molecular Weight | 261.66 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | Not experimentally determined in reviewed sources. | |

| Solubility | Soluble in DMSO and dimethyl formamide. Limited solubility in water. | [5] |

| Storage | Store at -20°C for long-term stability. | [5] |

Synthesis

A General Synthetic Approach:

A common strategy for the synthesis of 2'-halogenated nucleosides involves the activation of the 2'-hydroxyl group of a protected cytidine derivative, followed by nucleophilic substitution with a chloride source.

Detailed Experimental Protocol (Hypothetical):

-

Protection: Protect the 3' and 5' hydroxyl groups of cytidine using a suitable protecting group, such as a silyl ether (e.g., TBDMS). The N4-amino group can be protected with a benzoyl or acetyl group.

-

Activation: Activate the 2'-hydroxyl group of the protected cytidine by converting it into a good leaving group. This can be achieved by reaction with a sulfonylating agent like trifluoromethanesulfonyl anhydride (Tf₂O) in the presence of a non-nucleophilic base such as 2,6-lutidine.

-

Chlorination: Introduce the chlorine atom at the 2' position via an Sₙ2 reaction. This is typically accomplished by treating the activated intermediate with a chloride salt, such as lithium chloride (LiCl), in an appropriate solvent like DMF or acetone.

-

Deprotection: Remove all protecting groups to yield the final product, this compound. This step will vary depending on the protecting groups used but may involve treatment with a fluoride source (e.g., TBAF) for silyl groups and basic hydrolysis for acyl groups.

-

Purification: The final product is purified using standard techniques such as column chromatography on silica gel.

Biological Activity and Mechanism of Action

As a nucleoside analog, this compound is anticipated to exert its biological effects through interference with nucleic acid metabolism. The primary mechanism of action is expected to involve its intracellular phosphorylation to the corresponding 5'-triphosphate, which can then act as a competitive inhibitor or a fraudulent substrate for DNA polymerases, leading to chain termination and inhibition of DNA synthesis.

The incorporation of this compound triphosphate (CldCTP) into a growing DNA strand would likely hinder further elongation due to the presence of the bulky and electronegative chlorine atom at the 2' position, which can disrupt the proper conformation for the addition of the next nucleotide. This disruption of DNA replication is a common mechanism for the cytotoxic effects of many nucleoside analogs and can ultimately trigger programmed cell death, or apoptosis.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. This protocol is a general guideline and should be optimized for specific cell lines.[1][6]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[7][8][9][10][11][12][13]

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

-

Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

DNA Polymerase Inhibition Assay

This in vitro assay can be used to determine the effect of the triphosphate form of this compound (CldCTP) on the activity of DNA polymerases.[11][13][14][15][16]

-

Reaction Mixture: Prepare a reaction mixture containing a DNA template-primer, a buffered solution (e.g., Tris-HCl), MgCl₂, dNTPs (including a radiolabeled or fluorescently labeled dNTP), and the DNA polymerase of interest.

-

Inhibitor Addition: Add varying concentrations of CldCTP to the reaction mixtures. Include a control reaction without the inhibitor.

-

Initiation and Incubation: Initiate the reaction by adding the DNA polymerase and incubate at the optimal temperature for the enzyme (e.g., 37°C).

-

Termination: Stop the reaction at various time points by adding a stop solution (e.g., EDTA).

-

Analysis: Separate the DNA products by gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis).

-

Detection: Visualize the DNA products using autoradiography (for radiolabeled dNTPs) or fluorescence imaging.

-

Quantification: Quantify the amount of DNA synthesis in the presence and absence of the inhibitor to determine the inhibitory effect of CldCTP.

Potential Applications in Research and Drug Development

The structural similarity of this compound to other clinically used nucleoside analogs suggests its potential as an anticancer or antiviral agent. Its resistance to deamination may offer an improved pharmacokinetic profile compared to its non-halogenated counterpart. Further research is warranted to fully elucidate its biological activity, toxicity profile, and therapeutic potential.

Disclaimer: this compound is intended for research use only and is not for human or veterinary use. The information provided in this guide is for informational purposes and does not constitute medical advice. Researchers should adhere to all applicable safety guidelines when handling this compound.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2'-Chloro-2'-deoxycytidine, CasNo.10212-19-8 BOC Sciences United States [bocscichem.lookchem.com]

- 4. 2'-Chloro-2'-Deoxycytidine, CasNo.10212-19-8 Shanghai Run-Biotech Co., Ltd. China (Mainland) [run-biotech.lookchem.com]

- 5. 2'-Deoxycytidine hydrochloride(3992-42-5) 1H NMR spectrum [chemicalbook.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Analysis of Cell Cycle [cyto.purdue.edu]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. cdn.bcm.edu [cdn.bcm.edu]

- 13. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. Inhibition of SARS-CoV-2 polymerase by nucleotide analogs: a single molecule perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 2-Chloro-2'-deoxycytidine: A Technical Guide for Researchers

An In-depth Examination of a Promising Nucleoside Analog and its Halogenated Congeners in Oncology Research

Introduction

2-Chloro-2'-deoxycytidine is a synthetic pyrimidine nucleoside analog that belongs to a class of compounds investigated for their potential therapeutic activities, primarily in the context of oncology. While specific biological data for this compound is limited in publicly available literature, extensive research on its halogenated analogs, particularly 5-Chloro-2'-deoxycytidine, provides significant insights into its probable mechanism of action and biological effects. This technical guide synthesizes the available information on this compound and its closely related analogs, offering a comprehensive resource for researchers, scientists, and drug development professionals. This document will delve into the core aspects of its biological activity, including its role as a radiosensitizer, its metabolic activation, and its impact on cellular processes.

Core Concepts: Metabolic Activation and Mechanism of Action

The biological activity of this compound and its analogs is contingent upon their intracellular phosphorylation. As nucleoside analogs, they are recognized by cellular kinases and converted into their active triphosphate forms.

A pivotal enzyme in this activation cascade is deoxycytidine kinase (dCK) , which catalyzes the initial phosphorylation step. The resulting monophosphate is subsequently converted to the di- and triphosphate forms by other cellular kinases. The triphosphate analog can then be incorporated into DNA during replication, leading to a variety of cytotoxic and biological effects.

The primary proposed mechanisms of action for these compounds are:

-

DNA Incorporation and Damage: Once incorporated into the DNA strand, the halogenated nucleoside can alter the DNA's structure and stability. This can lead to the induction of DNA strand breaks, particularly when combined with ionizing radiation.

-

Radiosensitization: The incorporation of these analogs into DNA can increase the sensitivity of cancer cells to radiation therapy. The altered DNA is more susceptible to damage from radiation, leading to enhanced cell killing.

-

Enzyme Inhibition: The phosphorylated forms of these analogs can inhibit key enzymes involved in DNA synthesis and repair, further contributing to their cytotoxic effects.

Quantitative Data on the Biological Activity of 5-Chloro-2'-deoxycytidine

Due to the scarcity of specific quantitative data for this compound, this section focuses on the well-documented activities of its close analog, 5-Chloro-2'-deoxycytidine (CldC).

Table 1: Radiosensitization Enhancement Ratios of 5-Chloro-2'-deoxycytidine

| Cell Line/Model | Concentration/Dose | Incubation/Infusion Time | Irradiation Dose | Sensitizer Enhancement Ratio (SER) | Reference |

| Chinese hamster ovary (CHO) cells | 3-100 µM | 64 hours | 200-600 cGy | 1.2-1.8 | [1] |

| RIF-1 tumor-bearing C3H mice | 0.8 mmol/kg/day (equitoxic to BrdUrd) | 72-hour continuous i.p. infusion | In vitro irradiation of excised tumor cells | 1.6 | [1] |

| HEp-2, RIF-1, S-180 cells (with Tetrahydrouridine) | Not specified | Not specified | Not specified | 1.5-1.9 | [2] |

| HEp-2, RIF-1, S-180 cells (with pyrimidine synthesis inhibitors and Tetrahydrouridine) | Not specified | Not specified | Not specified | 2.0-2.7 | [2] |

Table 2: IC50 Values of 5-Fluoro-2'-deoxycytidine

| Cell Line | Incubation Time | IC50 Value | Reference |

| AsPC-1 (Pancreatic cancer) | Not specified | ~1 µM | [3] |

| LCL-PI 11 (Hepatocellular carcinoma) | Not specified | ~1 µM | [3] |

| HCT-116 (Colon cancer) | 24 hours | 1.72 ± 0.23 µM | [4] |

| HCT-116 (Colon cancer) | 48 hours | 1.63 ± 0.21 µM | [4] |

Signaling Pathways and Cellular Effects

The incorporation of halogenated deoxycytidine analogs into DNA triggers a cascade of cellular events, primarily centered around the DNA damage response (DDR) pathway.

Caption: Proposed signaling pathway for this compound.

The activation of the DDR pathway, often involving kinases like ATM and ATR, leads to the phosphorylation of a multitude of downstream targets. This can result in the activation of cell cycle checkpoints, such as the G2/M checkpoint, to halt cell division and allow for DNA repair. If the damage is too extensive, the cell may be directed towards apoptosis, or programmed cell death. The presence of the analog in the DNA backbone makes it a more potent trigger for this response, especially in the presence of an external DNA damaging agent like radiation.

Experimental Protocols

This section provides an overview of the methodologies that can be employed to study the biological activity of this compound and its analogs.

Cytotoxicity Assays

The cytotoxic effects of this compound can be quantified using various in vitro assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

2. LDH (Lactate Dehydrogenase) Release Assay:

-

Principle: This assay measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes. The amount of LDH in the culture supernatant is proportional to the number of dead or damaged cells.

-

Protocol Outline:

-

Follow the same initial steps of cell seeding and treatment as in the MTT assay.

-

After the treatment period, collect the cell culture supernatant.

-

Add the LDH assay reagent to the supernatant.

-

Incubate for a specified time to allow for the enzymatic reaction.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

-

Caption: General workflow for in vitro cytotoxicity assays.

Radiosensitization Assay

The ability of this compound to enhance the effects of radiation can be assessed using a clonogenic survival assay.

-

Principle: This assay measures the ability of single cells to proliferate and form colonies after treatment. A reduction in colony formation indicates cell death or loss of reproductive integrity.

-

Protocol Outline:

-

Seed cells at a low density in culture dishes.

-

Treat the cells with a non-toxic or minimally toxic concentration of this compound for a specific period.

-

Expose the cells to various doses of ionizing radiation.

-

Remove the drug-containing medium and replace it with fresh medium.

-

Incubate the cells for a period sufficient for colony formation (typically 7-14 days).

-

Fix and stain the colonies.

-

Count the number of colonies (typically defined as containing at least 50 cells).

-

Calculate the surviving fraction for each treatment group and determine the Sensitizer Enhancement Ratio (SER), which is the ratio of the radiation dose required to achieve a certain level of cell killing in the absence of the drug to the dose required for the same level of killing in the presence of the drug.

-

DNA Incorporation Assay

To confirm that this compound is incorporated into DNA, radiolabeling or immunological detection methods can be used.

-

Principle: A radiolabeled version of the compound (e.g., with ³H or ¹⁴C) is used, and its incorporation into the DNA is measured by detecting the radioactivity in the isolated DNA. Alternatively, specific antibodies that recognize the halogenated nucleoside can be used for detection.

-

Protocol Outline (Immunological Detection):

-

Treat cells with this compound.

-

Fix and permeabilize the cells.

-

Denature the DNA to expose the incorporated analog.

-

Incubate with a primary antibody specific for the incorporated halogenated deoxycytidine.

-

Incubate with a fluorescently labeled secondary antibody.

-

Analyze the cells using flow cytometry or fluorescence microscopy to quantify the amount of incorporated analog.

-

Conclusion and Future Directions

This compound and its analogs represent a class of compounds with significant potential in cancer therapy, particularly as radiosensitizing agents. While the direct biological data for this compound is sparse, the extensive research on related halogenated nucleosides provides a strong foundation for understanding its likely mechanism of action. The key steps involve intracellular phosphorylation by deoxycytidine kinase, incorporation into DNA, and the subsequent induction of DNA damage and activation of the DNA damage response pathway.

Future research should focus on elucidating the specific biological activities of this compound to differentiate its profile from that of its analogs. This includes determining its IC50 values in various cancer cell lines, quantifying its radiosensitizing potential, and identifying the specific signaling pathways it modulates. Such studies will be crucial for determining its potential as a standalone therapeutic agent or as an adjunct to radiotherapy, ultimately paving the way for its potential clinical application. The detailed experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to embark on these important investigations.

References

- 1. In vitro and in vivo radiation sensitization by the halogenated pyrimidine 5-chloro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sensitization to X ray by 5-chloro-2'-deoxycytidine co-administered with tetrahydrouridine in several mammalian cell lines and studies of 2'-chloro derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpho.ssu.ac.ir:443 [ijpho.ssu.ac.ir:443]

- 4. brieflands.com [brieflands.com]

The Metabolic Journey of 2-Chloro-2'-deoxycytidine: A Technical Guide for Researchers

An In-depth Exploration of the Activation, Mechanism of Action, and Resistance Pathways of a Promising Nucleoside Analog

This technical guide provides a comprehensive overview of the metabolic pathway of 2-Chloro-2'-deoxycytidine (CldC) in cells, designed for researchers, scientists, and drug development professionals. CldC is a nucleoside analog with potential applications in chemotherapy. Its efficacy is contingent on its intracellular metabolism, which converts the prodrug into its active, cytotoxic form. This document details the enzymatic activation, mechanism of action, and known resistance mechanisms, supported by quantitative data from closely related analogs, detailed experimental protocols, and pathway visualizations.

The Core Metabolic Pathway: From Prodrug to Active Metabolite

This compound, like other deoxycytidine analogs, requires intracellular phosphorylation to exert its cytotoxic effects. This process is initiated by deoxycytidine kinase (dCK), the rate-limiting enzyme in the deoxyribonucleoside salvage pathway.[1][2] Subsequently, the monophosphate form is further phosphorylated to its diphosphate and ultimately its triphosphate form by other cellular kinases. The triphosphate metabolite, this compound triphosphate (CldCTP), is the active cytotoxic agent that interferes with DNA synthesis.

The primary mechanism of resistance to deoxycytidine analogs is the downregulation of deoxycytidine kinase activity, which prevents the initial and crucial phosphorylation step.[1][3] Increased activity of 5'-nucleotidase, an enzyme that dephosphorylates the monophosphate form, can also contribute to resistance.[4]

Quantitative Insights into Metabolism

Precise quantitative data for the metabolism of this compound are not extensively available in the public domain. However, data from closely related and well-characterized deoxycytidine analogs, such as gemcitabine (dFdC) and cladribine (CdA), provide valuable insights into the expected kinetic parameters and intracellular concentrations.

Table 1: Kinetic Parameters of Deoxycytidine Kinase (dCK) for Deoxycytidine and Analogs

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/mg/h) | Reference |

| Deoxycytidine | Human T-lymphoblasts | 1.4 | - | [5] |

| Gemcitabine (dFdC) | Chinese Hamster Ovary Cells | 3.6 | - | [5] |

| Cytarabine (ara-C) | Chinese Hamster Ovary Cells | 8.8 | - | [5] |

Table 2: Intracellular Concentrations and Half-life of Deoxycytidine Analog Triphosphates

| Compound | Cell Line | Intracellular Concentration | Terminal Half-life (t1/2) | Reference |

| Gemcitabine-TP (dFdCTP) | Chinese Hamster Ovary Cells | Up to 20-fold higher than ara-CTP | > 16 hours | [5] |

| Cladribine-TP (CdATP) | Leukemia cells in patients | ~320 times higher than plasma CdA | ~32.7 hours (after last dose) | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

Deoxycytidine Kinase (dCK) Activity Assay

This protocol is adapted from methods used for other deoxycytidine analogs and relies on the quantification of the phosphorylated product.

Objective: To measure the rate of phosphorylation of this compound to its monophosphate form by dCK in cell extracts.

Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, protease and phosphatase inhibitors)

-

Reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

ATP solution (100 mM)

-

This compound (CldC) stock solution

-

Radiolabeled [³H]-CldC or a suitable HPLC-MS/MS setup for product quantification

-

Protein quantification assay (e.g., Bradford or BCA)

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing reaction buffer, ATP (final concentration 10 mM), and the cell extract (50-100 µg of protein).

-

Initiate the reaction by adding [³H]-CldC (or unlabeled CldC for HPLC-MS/MS analysis) to a final concentration in the desired range (e.g., 1-100 µM).

-

Incubate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by heating at 95°C for 5 minutes or by adding an equal volume of ice-cold methanol.

-

-

Product Quantification:

-

Radiolabeled method: Separate the phosphorylated product from the parent nucleoside using techniques like DEAE-cellulose filter binding or thin-layer chromatography (TLC), and quantify the radioactivity of the product.

-

HPLC-MS/MS method: Analyze the reaction mixture by HPLC-MS/MS to separate and quantify the CldCMP formed.

-

-

Data Analysis:

-

Calculate the specific activity of dCK as nmol of CldCMP formed per minute per mg of protein.

-

Quantification of Intracellular CldC and its Metabolites by HPLC-MS/MS

Objective: To extract and quantify the levels of CldC, CldCMP, CldCDP, and CldCTP from cultured cells.

Materials:

-

Cultured cells treated with CldC

-

Ice-cold PBS

-

Ice-cold 60% methanol

-

Ice-cold water

-

Centrifuge capable of 4°C operation

-

HPLC-MS/MS system

Procedure:

-

Cell Treatment and Harvesting:

-

Culture cells to the desired density and treat with CldC for the specified time.

-

Rapidly harvest the cells by centrifugation at 4°C.

-

Quickly wash the cell pellet twice with ice-cold PBS to remove extracellular drug.

-

-

Metabolite Extraction:

-

Resuspend the cell pellet in a known volume of ice-cold 60% methanol.

-

Incubate on ice for 10 minutes with occasional vortexing to lyse the cells and precipitate proteins.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation for Analysis:

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase for HPLC-MS/MS analysis.

-

-

HPLC-MS/MS Analysis:

-

Use a suitable HPLC column (e.g., a reversed-phase C18 column with an ion-pairing agent or a HILIC column) to separate CldC and its phosphorylated metabolites.

-

Employ a mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify each compound based on its unique parent-to-daughter ion transition.

-

Use stable isotope-labeled internal standards for accurate quantification.

-

-

Data Analysis:

-

Generate standard curves for each analyte to determine their concentrations in the cell extracts.

-

Normalize the metabolite concentrations to the cell number or total protein content.

-

Signaling Pathways Modulated by this compound

Incorporation of CldCTP into DNA leads to the activation of DNA damage response (DDR) pathways, ultimately resulting in cell cycle arrest and apoptosis. While specific studies on CldC are limited, the pathways activated by other deoxycytidine analogs are well-documented and provide a strong model for the expected cellular response to CldC.

The primary sensors of DNA damage, ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related), are activated in response to DNA strand breaks and replication stress caused by the incorporation of the analog. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn orchestrate cell cycle arrest, typically at the G1/S or G2/M transition, to allow time for DNA repair. If the damage is too extensive, these pathways will trigger apoptosis.

Conclusion

The metabolic activation of this compound is a critical determinant of its therapeutic potential. Understanding the intricacies of its phosphorylation, mechanism of action, and the cellular responses it elicits is paramount for its effective development and application. This guide provides a foundational framework for researchers, summarizing the current understanding based on CldC and its closely related analogs, and offering practical experimental protocols to further investigate its cellular pharmacology. Future research should focus on obtaining specific quantitative data for CldC to refine our understanding of its metabolic fate and to develop strategies to overcome potential resistance mechanisms.

References

- 1. Downregulation of deoxycytidine kinase in cytarabine-resistant mantle cell lymphoma cells confers cross-resistance to nucleoside analogs gemcitabine, fludarabine and cladribine, but not to other classes of anti-lymphoma agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Downregulation of deoxycytidine kinase in cytarabine-resistant mantle cell lymphoma cells confers cross-resistance to nucleoside analogs gemcitabine, fludarabine and cladribine, but not to other classes of anti-lymphoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2'-Deoxycytidine kinase deficiency is a major determinant of 2-chloro-2'-deoxyadenosine resistance in lymphoid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Common resistance mechanisms to deoxynucleoside analogues in variants of the human erythroleukaemic line K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the cellular pharmacokinetics and toxicity of 2',2'-difluorodeoxycytidine and 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular pharmacokinetics of 2-chloro-2'-deoxyadenosine nucleotides: comparison of intermittent and continuous intravenous infusion and subcutaneous and oral administration in leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Phosphorylation of 2-Chloro-2'-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intracellular metabolic activation of 2-Chloro-2'-deoxycytidine (CldC), a nucleoside analog with potential therapeutic applications. The conversion of CldC to its active triphosphate form is a critical determinant of its pharmacological activity. This document details the enzymatic cascade responsible for this bioactivation, presents kinetic data for the key enzymes involved (using close analogs as reference points), and provides detailed experimental protocols for studying this process.

Core Concepts: The Phosphorylation Cascade

This compound, like many nucleoside analogs, is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects. This process is a sequential three-step enzymatic reaction that converts the parent nucleoside into its monophosphate, diphosphate, and ultimately, its active triphosphate form. The triphosphate analog can then be incorporated into DNA, leading to chain termination and/or inhibition of DNA polymerases, thereby disrupting DNA replication and repair processes.

The key enzymes involved in this metabolic pathway are:

-

Deoxycytidine Kinase (dCK): This is the rate-limiting enzyme that catalyzes the initial phosphorylation of CldC to this compound-5'-monophosphate (CldC-MP). Deoxycytidine kinase is a crucial enzyme in the nucleoside salvage pathway and is responsible for the activation of numerous anticancer and antiviral nucleoside analogs.[1][2] Its activity can be a key determinant of a cell's sensitivity to CldC.

-

UMP-CMP Kinase (CMPK): This enzyme is responsible for the second phosphorylation step, converting CldC-MP to this compound-5'-diphosphate (CldC-DP).[3][4]

-

Nucleoside Diphosphate Kinase (NDPK): This enzyme catalyzes the final phosphorylation, converting CldC-DP to the active this compound-5'-triphosphate (CldC-TP).[5]

The efficiency of this enzymatic cascade directly impacts the intracellular concentration of the active CldC-TP and, consequently, the therapeutic efficacy of the parent compound.

Data Presentation: Enzyme Kinetics

| Substrate | Enzyme | Km (µM) | Vmax (relative) | Source |

| Deoxycytidine | Human dCK | 0.94 | - | [6] |

| 2',2'-Difluorodeoxycytidine (dFdC) | Human dCK | 3.6 | - | [7] |

| Cytosine Arabinoside (ara-C) | Human dCK | 8.8 | - | [7] |

Note: Vmax values are often reported in relative terms or are dependent on specific experimental conditions and enzyme preparations, hence they are not listed for direct comparison.

Mandatory Visualization

Signaling Pathway of CldC Phosphorylation

Caption: Intracellular phosphorylation cascade of this compound.

Experimental Workflow for Studying CldC Phosphorylation

Caption: General workflow for analyzing intracellular CldC phosphorylation.

Experimental Protocols

Protocol 1: Deoxycytidine Kinase (dCK) Activity Assay

This protocol describes a method to measure the activity of dCK in cell extracts using a coupled-enzyme spectrophotometric assay. This method is adapted from commercially available kits and is based on the principle that the product of the dCK reaction, a deoxynucleoside monophosphate, is a substrate for a coupling enzyme that produces a detectable change in absorbance.

Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)

-

Recombinant human deoxycytidine kinase (dCK) (for standard curve)

-

This compound (CldC)

-

ATP

-

Coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

-

Preparation of Cell Lysates:

-

Culture cells to the desired density and treat with CldC if required.

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

dCK Assay Reaction:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl (pH 7.5)

-

5 mM MgCl₂

-

1 mM ATP

-

1 mM PEP

-

0.2 mM NADH

-

10 units/mL pyruvate kinase

-

15 units/mL lactate dehydrogenase

-

Varying concentrations of CldC (e.g., 0-500 µM)

-

-

In a 96-well plate, add a defined amount of cell lysate (e.g., 20-50 µg of total protein) to each well.

-

Add the reaction mixture to each well to initiate the reaction.

-

Immediately place the plate in a pre-warmed (37°C) spectrophotometer.

-

-

Data Acquisition and Analysis:

-

Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 30 minutes). The rate of NADH oxidation is proportional to the rate of ADP formation, which is stoichiometric with the phosphorylation of CldC.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.

-

Plot the reaction velocity against the CldC concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for CldC phosphorylation by dCK in the cell extract.

-

Protocol 2: Analysis of Intracellular CldC Metabolites by HPLC

This protocol outlines a general procedure for the extraction and quantification of CldC and its phosphorylated metabolites from cultured cells using high-performance liquid chromatography (HPLC).

Materials:

-

Cultured cells treated with CldC

-

Ice-cold 0.4 M perchloric acid (PCA)

-

Ice-cold 1 M K₂CO₃

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1 M ammonium phosphate, pH 5.5

-

Mobile Phase B: Methanol

-

Standards for CldC, CldC-MP, CldC-DP, and CldC-TP

Procedure:

-

Cell Extraction:

-

Culture and treat cells with CldC for the desired time.

-

Rapidly harvest a known number of cells (e.g., 1 x 10⁷) by centrifugation at 4°C.

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cell pellet in 200 µL of ice-cold 0.4 M PCA and vortex vigorously.

-

Incubate on ice for 20 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant (acid-soluble extract).

-

Neutralize the extract by adding an appropriate volume of ice-cold 1 M K₂CO₃.

-

Centrifuge to pellet the potassium perchlorate precipitate.

-

The resulting supernatant contains the intracellular nucleotides.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

-

Inject a defined volume (e.g., 20-50 µL) onto the C18 column.

-

Elute the metabolites using a gradient of Mobile Phase B into Mobile Phase A. A representative gradient could be:

-

0-5 min: 0% B

-

5-25 min: 0-20% B

-

25-30 min: 20% B

-

30-35 min: 20-0% B

-

35-40 min: 0% B

-

-

Set the flow rate to 1.0 mL/min.

-

Monitor the elution of compounds by UV absorbance at 275 nm.

-

-

Quantification:

-

Identify the peaks corresponding to CldC, CldC-MP, CldC-DP, and CldC-TP by comparing their retention times with those of the prepared standards.

-

Generate a standard curve for each compound by injecting known concentrations.

-

Calculate the intracellular concentration of each metabolite by integrating the peak areas from the cell extract chromatograms and comparing them to the standard curves. The final concentration should be expressed as pmol per 10⁶ cells.

-

This technical guide provides a foundational understanding of the intracellular phosphorylation of this compound. The provided protocols offer a starting point for researchers to investigate the metabolism and mechanism of action of this and other nucleoside analogs. Further optimization of these methods will be necessary depending on the specific cell types and experimental conditions.

References

- 1. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the phosphorylation of 2-chlorodeoxyadenosine (CdA) and its correlation with clinical response in leukemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Human Metabolome Database: Showing metabocard for dCMP (HMDB0001202) [hmdb.ca]

- 5. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 6. Human deoxycytidine kinase: kinetic mechanism and end product regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the cellular pharmacokinetics and toxicity of 2',2'-difluorodeoxycytidine and 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cytotoxicity of 2-Chloro-2'-deoxycytidine and its Analogs in Cancer Cell Lines

Disclaimer: Publicly available research on the specific cytotoxicity of 2-Chloro-2'-deoxycytidine (CldC) in cancer cell lines is exceptionally limited. Therefore, this guide provides available information on the closely related isomer, 5-Chloro-2'-deoxycytidine, and utilizes other well-characterized cytotoxic nucleoside analogs, such as 5-aza-2'-deoxycytidine, as representative examples to detail experimental methodologies and potential mechanisms of action. This approach is intended to provide a comprehensive framework for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction to Halogenated Deoxycytidine Analogs

Halogenated pyrimidine nucleoside analogs are a class of compounds that structurally mimic endogenous nucleosides and can interfere with nucleic acid synthesis and metabolism.[1] Due to their ability to be incorporated into DNA and inhibit essential enzymes, they have been extensively investigated as cytotoxic and radiosensitizing agents in oncology.[2] 5-Chloro-2'-deoxycytidine (5CldC) is one such analog that has been studied for its potential as a radiosensitizer.[3][4] Like other nucleoside analogs, its therapeutic activity is predicated on its selective uptake and metabolic activation in cancer cells.[5]

Mechanism of Action of 5-Chloro-2'-deoxycytidine

The primary mechanism of action for many cytotoxic nucleoside analogs involves their intracellular phosphorylation and subsequent effects on DNA synthesis and function.

Intracellular Activation and DNA Incorporation

Once inside the cell, 5CldC is a substrate for deoxycytidine kinase, which phosphorylates it to its monophosphate form.[4] It can then be further metabolized to its triphosphate form, 5-chloro-2'-deoxycytidine triphosphate (CldCTP). This activated form can be incorporated into DNA in place of the natural deoxycytidine triphosphate. The proposed metabolic pathway is as follows:

5CldC → 5CldCMP → 5CldUMP → 5CldUTP → Incorporation into DNA[4]

This incorporation can lead to DNA damage and disruption of DNA replication and repair processes.

Radiosensitization

Studies have shown that 5CldC can act as a radiosensitizer, enhancing the cell-killing effects of X-ray radiation in murine tumor models, including RIF-1 and Lewis lung carcinoma.[3] The radiosensitizing effect is believed to be mediated by the incorporation of its metabolite, 5-chlorodeoxyuridine (CldU), into DNA, which makes the DNA more susceptible to radiation-induced damage.[4] The efficacy of radiosensitization can be enhanced by co-administration with modulators of pyrimidine metabolism, which can increase the accumulation of the active metabolites in tumor tissue.[3][4]

Mutagenic Properties

Recent research on 5-Chloro-2'-deoxycytidine has demonstrated its potent mutagenic properties in mouse embryonic fibroblasts.[6] Exposure to 5CldC leads to its incorporation into the genome and induces a specific pattern of mutations, predominantly CG → TA transitions.[6] This mutagenic activity suggests that beyond general cytotoxicity, this compound can introduce significant genetic instability.

Quantitative Data on Cytotoxicity

Due to the lack of specific IC50 data for this compound, the following tables present representative data for other cytotoxic nucleoside analogs, 5-aza-2'-deoxycytidine and 5-fluoro-2'-deoxycytidine, to illustrate how such data is typically presented.

Table 1: IC50 Values of Representative Nucleoside Analogs in Various Cancer Cell Lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| 5-aza-2'-deoxycytidine | HL-60 | Acute Promyelocytic Leukemia | ~0.5 | 144 | [7] |

| 5-aza-2'-deoxycytidine | U937 | Histiocytic Lymphoma | ~0.5 | 144 | [7] |

| 5-aza-2'-deoxycytidine | HCT-116 | Colon Carcinoma | 3.18 ± 0.50 | 48 | [8] |

| 5-fluoro-2'-deoxycytidine | HCT-116 | Colon Carcinoma | 1.63 ± 0.21 | 48 | [8] |

Table 2: Apoptosis Induction by Representative Nucleoside Analogs.

| Compound (Concentration) | Cell Line | % Apoptotic Cells (Annexin V+) | Exposure Time (h) | Reference |

| 5-aza-2'-deoxycytidine (IC50) | HCT-116 | Significantly increased vs. control | 48 | [8] |

| 5-fluoro-2'-deoxycytidine (IC50) | HCT-116 | Significantly increased vs. control | 48 | [8] |

| 5-aza-2'-deoxycytidine + PJ-34 | HL-60 | Increased Sub-G1 population | Not Specified | [7] |

| 5-aza-2'-deoxycytidine + PJ-34 | U937 | Increased Sub-G1 population | Not Specified | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cytotoxicity of nucleoside analogs.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[9][10]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48 or 72 hours).[11]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[11]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes with shaking.[11]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]

-

Cell Collection: Collect 1-5 x 10^5 cells by centrifugation.[12]

-

Washing: Wash cells once with cold 1X PBS.[12]

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample.[12]

-

Staining: Add 5 µL of Annexin V-FITC and 2 µL of Propidium Iodide (PI) staining solution.[12][13]

-

Incubation: Incubate for 20 minutes at room temperature in the dark.[12]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[12]

-

Analysis: Analyze the cells by flow cytometry within 1 hour.[12] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[13]

References

- 1. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radiosensitizing nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-chlorodeoxycytidine, a radiosensitizer effective against RIF-1 and Lewis lung carcinoma, is also effective against a DMBA-induced mammary adenocarcinoma and the EMT-6 tumor in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Marked radiosensitization of cells in culture to X ray by 5-chlorodeoxycytidine coadministered with tetrahydrouridine, and inhibitors of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of 5-Aza-2'-deoxycytidine (decitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enhanced Cytotoxicity on Cancer Cells by Combinational Treatment of PARP Inhibitor and 5-Azadeoxycytidine Accompanying Distinct Transcriptional Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. MTT (Assay protocol [protocols.io]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

An In-depth Technical Guide to 2-Chloro-2'-deoxycytidine: A Nucleoside Derivative in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2'-deoxycytidine is a synthetic nucleoside derivative with potential as an antineoplastic agent. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activity, and mechanism of action based on available preclinical data. While research on this specific compound is not as extensive as its adenosine analog, cladribine, this document consolidates the existing knowledge to support further investigation and drug development efforts. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are included to illustrate metabolic pathways and experimental workflows.

Introduction

This compound is a pyrimidine nucleoside analog. Structurally, it is characterized by the presence of a chlorine atom at the 2-position of the cytosine base. This modification is intended to alter its biological properties, potentially enhancing its therapeutic efficacy or overcoming resistance mechanisms associated with other nucleoside analogs. As a nucleoside derivative, its mechanism of action is presumed to involve the inhibition of DNA synthesis and the induction of apoptosis in rapidly proliferating cells, such as cancer cells.[1] This guide aims to provide a detailed technical resource for researchers and professionals interested in the further development of this compound.

Chemical Properties and Synthesis

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 10212-19-8 | [2][3][4] |

| Molecular Formula | C₉H₁₂ClN₃O₄ | [2][3][4] |

| Molecular Weight | 261.70 g/mol | [2][3][4] |

| Appearance | Solid | [5] |

| Purity | ≥95% (for research use) | [5] |

Synthesis

While a specific, detailed, step-by-step protocol for the synthesis of this compound is not widely published in readily available literature, general methods for the synthesis of 2'-deoxycytidine analogs can be adapted. One common approach is the transformation of uridine or 2'-deoxyuridine analogs. A traditional and commercially scalable method involves a triazolation protocol.

Experimental Protocol: General Synthesis of Protected 2'-Deoxycytidine Analogs via Triazolation

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

-

Protection of the starting material: Begin with a suitable 2'-deoxyuridine analog. The hydroxyl groups at the 3' and 5' positions of the deoxyribose sugar are protected using appropriate protecting groups to prevent unwanted side reactions.

-

Triazolation: The protected 2'-deoxyuridine analog is then reacted with a triazolating agent. This step activates the C4 position of the pyrimidine ring.

-

Amination: The activated intermediate is subsequently treated with a source of ammonia to introduce the amino group at the C4 position, converting the uridine derivative into a cytidine derivative.

-

Deprotection: Finally, the protecting groups on the sugar moiety are removed to yield the desired 2'-deoxycytidine analog.

Further details on the synthesis of protected 2'-deoxycytidine and cytidine nucleosides can be found in the work of Kumar et al. (2003).

Workflow for the General Synthesis of 2'-Deoxycytidine Analogs

Biological Activity and Mechanism of Action

Antineoplastic Activity

This compound is described as a nucleoside analogue with antineoplastic capabilities, functioning by impeding DNA synthesis and inducing apoptosis specifically within malignant cells.[5]

Mechanism of Action

The proposed mechanism of action for this compound, like other cytidine analogs, involves its intracellular phosphorylation to its active triphosphate form. This activated metabolite can then interfere with DNA synthesis through multiple mechanisms:

-

Inhibition of DNA Polymerase: The triphosphate analog can act as a competitive inhibitor of DNA polymerases, thereby halting DNA replication.

-

Incorporation into DNA: The analog can be incorporated into the growing DNA strand, leading to chain termination or creating a structurally altered DNA that is prone to breakage.

The disruption of DNA synthesis and integrity is a potent trigger for apoptosis, or programmed cell death, leading to the elimination of cancer cells.

Putative Metabolic Activation and Action Pathway of this compound

Radiosensitizing Properties of a Related Compound: 5-Chloro-2'-deoxycytidine

While data on the radiosensitizing effects of this compound is scarce, the related compound 5-Chloro-2'-deoxycytidine has been investigated for this property. It is hypothesized to have preferential incorporation into tumor DNA due to elevated levels of deoxycytidine-5'-phosphate deaminase and deoxycytidine kinase in tumors.

In Vitro Radiosensitization

In studies with Chinese hamster ovary (CHO) cells, 5-Chloro-2'-deoxycytidine demonstrated radiosensitizing effects. The sensitizer enhancement ratios (SERs) observed are presented below.

| Cell Line | 5-CldC Concentration (µM) | Incubation Time (h) | Irradiation Dose (cGy) | Sensitizer Enhancement Ratio (SER) |

| CHO | 3-100 | 64 | 200-600 | 1.2-1.8 |

Experimental Protocol: In Vitro Radiosensitization Assay

-

Cell Culture: Chinese hamster ovary cells were grown in exponential phase.

-

Drug Treatment: Cells were incubated with varying concentrations of 5-Chloro-2'-deoxycytidine (3-100 µM) for 64 hours. A control group without the drug was also maintained.

-

Irradiation: Following incubation, the cells were irradiated with doses ranging from 200 to 600 cGy.

-

Cell Viability Assessment: Cell killing was quantified, and the sensitizer enhancement ratio was calculated as the ratio of the radiation dose in control cells to the dose in treated cells required to produce the same level of cell killing.

In Vivo Radiosensitization

In vivo studies using C3H mice with implanted RIF-1 tumors also showed radiosensitization by 5-Chloro-2'-deoxycytidine.

| Animal Model | Tumor Type | 5-CldC Dose (mmol/kg/day) | Infusion Time (h) | Sensitizer Enhancement Ratio (SER) |

| C3H Mice | RIF-1 | 0.8 | 72 | 1.6 |

Experimental Protocol: In Vivo Radiosensitization Study

-

Animal Model: C3H mice were implanted with RIF-1 tumors.

-

Drug Administration: Mice received a 72-hour continuous intraperitoneal infusion of 5-Chloro-2'-deoxycytidine at a dose of 0.8 mmol/kg/day.

-

Irradiation: After the infusion, the tumors were excised, and single-cell suspensions were irradiated in vitro.

-

Tumor Cell Survival Analysis: The survival of the irradiated tumor cells was assessed to determine the sensitizer enhancement ratio.

Metabolism and Pharmacokinetics

Toxicity

A comprehensive toxicity profile for this compound has not been published. As with other nucleoside analogs that interfere with DNA synthesis, potential toxicities would likely include myelosuppression and gastrointestinal issues. Further preclinical toxicology studies are necessary to determine the safety profile of this compound.

Conclusion and Future Directions

This compound is a nucleoside derivative with theoretical potential as an antineoplastic agent. The available information suggests a mechanism of action involving the inhibition of DNA synthesis and induction of apoptosis. However, there is a clear need for more extensive research to fully characterize its biological activity.

Future research should focus on:

-

Developing and publishing a detailed, optimized synthesis protocol.

-

Conducting comprehensive in vitro cytotoxicity screening against a broad panel of cancer cell lines to determine its spectrum of activity and obtain quantitative IC50 values.

-

Elucidating the specific signaling pathways involved in its apoptotic and anti-proliferative effects.

-

Performing in vivo pharmacokinetic and toxicology studies to evaluate its drug-like properties and safety profile.

-

Investigating its potential as a radiosensitizer, similar to its 5-chloro counterpart.

A more robust dataset is essential to validate the therapeutic potential of this compound and to guide its further development as a potential cancer therapeutic.

References

- 1. The mechanism of action of radiosensitization of conventional chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of cell cycle progression in radiosensitization by 2',2'-difluoro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Clinical pharmacokinetics in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo radiation sensitization by the halogenated pyrimidine 5-chloro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genotoxicity of Chlorinated Deoxycytidine Analogs: A Technical Guide Focused on 5-Chloro-2'-deoxycytidine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the topic of interest is the genotoxicity of 2-Chloro-2'-deoxycytidine, a thorough review of the scientific literature did not yield specific genotoxicity data for this particular isomer. However, significant and detailed research is available for the closely related isomer, 5-Chloro-2'-deoxycytidine (5CldC) . This technical guide will provide an in-depth analysis of the genotoxicity of 5CldC as a representative member of this class of compounds, offering valuable insights that may be applicable to other chlorinated deoxycytidine analogs.

Introduction

Chlorinated nucleoside analogs are a class of compounds with structural similarities to endogenous nucleosides, allowing them to be recognized by cellular machinery and incorporated into DNA. This incorporation can lead to a variety of genotoxic outcomes, including the induction of mutations and chromosomal damage. Understanding the genotoxic potential of these analogs is of paramount importance for assessing their safety and therapeutic potential. This guide focuses on the genotoxic properties of 5-Chloro-2'-deoxycytidine (5CldC), a compound that has been shown to be a potent mutagen.[1]

Mechanism of Genotoxicity

5-Chloro-2'-deoxycytidine exerts its genotoxic effects primarily through its incorporation into DNA during replication. Once incorporated, it can be misread by DNA polymerases, leading to base pair substitutions. The proposed mechanism involves the following key steps:

-

Cellular Uptake and Metabolism: 5CldC is taken up by cells and is likely phosphorylated to its triphosphate form, 5-chloro-2'-deoxycytidine triphosphate (5CldCTP), by cellular kinases.[1]

-

DNA Incorporation: During DNA synthesis, DNA polymerases can erroneously incorporate 5CldCTP into the newly synthesized strand opposite a guanine (G) base.[1]

-

Tautomerization and Mispairing: The incorporated 5-chlorocytosine (5ClC) can undergo tautomerization, adopting a form that mimics thymine (T). This tautomeric form preferentially pairs with adenine (A) during subsequent rounds of DNA replication.[1]

-

Induction of C→T Transitions: This mispairing leads to the original G-C base pair being replaced by an A-T base pair, resulting in a C→T transition mutation.[1]

This mechanism highlights how a modification to a nucleoside can lead to a specific and predictable pattern of mutation.

Quantitative Genotoxicity Data

The mutagenic potential of 5CldC has been quantified in mouse embryonic fibroblasts (MEFs) using the gpt gene mutation assay. The results demonstrate a significant, dose-dependent increase in mutation frequency following treatment with 5CldC.

| Treatment Group | Concentration (mM) | Exposure Time (h) | Cell Viability (%) | Mutation Frequency (per 106 cells) | Fold Increase vs. Control |

| Untreated Control | - | 72 | 100 | 7.5 | 1.0 |

| 2'-deoxycytidine (dC) | 0.3 | 72 | ~100 | 8.0 | 1.1 |

| 5-Chloro-2'-deoxycytidine (5CldC) | 0.1 | 72 | ~80 | - | - |

| 5-Chloro-2'-deoxycytidine (5CldC) | 0.3 | 72 | ~60 | 38.0 | 5.1 |

Data summarized from Chancharoen et al., 2024.[1]

Experimental Protocols

A standard battery of in vitro and in vivo tests is typically employed to characterize the genotoxic potential of a compound. These include the bacterial reverse mutation assay (Ames test), in vitro and in vivo micronucleus assays, and the in vivo comet assay. For 5CldC, detailed experimental data is available from the gpt delta transgenic mouse mutation assay.

gpt Delta Transgenic Mouse Embryonic Fibroblast (MEF) Mutation Assay

This assay is designed to detect gene mutations in mammalian cells. The gpt gene, of bacterial origin, is a selectable marker that allows for the quantification of mutation events.

1. Cell Culture and Treatment:

-

Cell Line: Mouse embryonic fibroblasts (MEFs) derived from the gpt delta C57BL/6J transgenic mouse.[1]

-

Culture Medium: High glucose DMEM supplemented with 10% FBS, 1 mM sodium pyruvate, 100 IU/mL penicillin, and 100 µg/mL streptomycin.[1]

-

Seeding: Cells are seeded in 100 mm tissue culture plates at a density of 5 x 105 cells/plate and incubated for 24 hours.[1]

-

Treatment: The growth medium is replaced with fresh medium containing the test compound (e.g., 0.3 mM 5CldC) or controls (untreated or 0.3 mM 2'-deoxycytidine). Cells are incubated for an additional 72 hours.[1]

2. Mutant Selection:

-

Harvesting: After treatment, cells are harvested, washed with PBS, and counted.[1]

-

Plating for Viability: A small aliquot of cells is plated at a low density to determine the cloning efficiency (a measure of cytotoxicity).

-

Plating for Mutant Selection: The remaining cells are plated in a medium containing 6-thioguanine (6-TG). Cells with a functional gpt gene will metabolize 6-TG into a toxic product and will not survive. Only cells with a mutation in the gpt gene will be able to grow and form colonies.[2]

3. Calculation of Mutation Frequency:

-

After a suitable incubation period, colonies are counted on both the viability and selection plates.

-

The mutation frequency is calculated by dividing the number of 6-TG resistant colonies by the total number of viable cells plated (corrected for cloning efficiency).[2]

Standard Genotoxicity Assays: A Brief Overview

While detailed data for 5CldC is available from the gpt assay, a comprehensive genotoxicity assessment typically includes a battery of tests to evaluate different endpoints.

-

Bacterial Reverse Mutation (Ames) Test: This assay uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations in genes required for histidine or tryptophan synthesis. The test compound is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid. A positive result indicates that the compound can cause point mutations.

-

In Vitro Micronucleus Assay: This test is performed in mammalian cells to detect both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss). Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind. An increase in the frequency of micronucleated cells indicates chromosomal damage.[3]

-

In Vivo Micronucleus Assay: This assay is similar to the in vitro version but is conducted in a whole animal model, typically rodents. The frequency of micronucleated immature erythrocytes in the bone marrow or peripheral blood is measured after administration of the test compound. This assay provides information on the potential for genotoxicity in a living organism, taking into account metabolic and pharmacokinetic factors.[4]

-